molecular formula C18H19FN2O2 B6099400 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide

Katalognummer B6099400
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: MNAZTGZZSFHFBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide, also known as DASA-58, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DASA-58 belongs to the class of small molecule inhibitors that target the intracellular protein, TGF-β activated kinase 1 (TAK1). TAK1 is a key regulator of various cellular processes, including inflammation, apoptosis, and immune response. Inhibition of TAK1 has been shown to have potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide targets TAK1, a protein kinase that plays a crucial role in various cellular processes. TAK1 is activated by various stimuli, including cytokines, growth factors, and environmental stressors. Once activated, TAK1 activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines, cell proliferation, and apoptosis. This compound inhibits the activation of TAK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and reducing cell proliferation. In autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In inflammatory diseases, this compound has been shown to inhibit the activation of TAK1 and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is its specificity towards TAK1, which allows for targeted inhibition of TAK1 signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be used in experiments. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide. One direction is the development of more potent and selective TAK1 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the efficacy of this compound in combination with other therapeutic agents in various diseases. Furthermore, the application of this compound in preclinical and clinical studies is necessary to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide involves the reaction between 4-(3-dimethylamino-3-oxopropyl)aniline and 2-fluorobenzoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting TAK1. In autoimmune diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In inflammatory diseases, this compound has been shown to inhibit the activation of TAK1 and reduce inflammation.

Eigenschaften

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-9-13-7-10-14(11-8-13)20-18(23)15-5-3-4-6-16(15)19/h3-8,10-11H,9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAZTGZZSFHFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.